molecular formula C6H11As B14660203 CID 11986030

CID 11986030

Cat. No.: B14660203
M. Wt: 158.07 g/mol
InChI Key: RDMMZIYQUNIWKA-UHFFFAOYSA-N
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Description

CID 11986030 (exact chemical name unspecified in the provided evidence) is a compound identified by its PubChem Compound Identifier (CID). Analytical data from includes:

  • GC-MS total ion chromatogram: Used to characterize its purity and composition .
  • Vacuum distillation fractions: Indicates variability in CID content across fractions, suggesting differences in volatility or polarity .
  • Mass spectrum: Provides molecular weight and fragmentation patterns for structural elucidation .

Properties

Molecular Formula

C6H11As

Molecular Weight

158.07 g/mol

InChI

InChI=1S/C6H11As/c7-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

RDMMZIYQUNIWKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[As]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 11986030 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps such as crystallization, distillation, or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

CID 11986030 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

CID 11986030 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 11986030 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

Key comparisons include:

Parameter CID 11986030 (Inferred) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not specified Not provided C₂₄H₃₈O₇ (methyl derivative inferred)
Molecular Weight Inferred from MS ~478.5 g/mol* ~492.5 g/mol*
Key Substituents Unspecified Hydroxyl, cyclic ether groups Additional methyl group
Polarity Variable across fractions Likely polar due to hydroxyls Increased lipophilicity (methyl group)

*Molecular weights estimated based on typical oscillatoxin structures.

Structural Insights :

  • This compound’s distillation profile suggests it may share volatility characteristics with smaller cyclic ethers or terpenoids .

Key Findings :

  • Solubility : CID 72863 and CID 2778286 show moderate aqueous solubility, whereas this compound’s solubility may vary significantly depending on distillation fraction .
  • Lipophilicity : Higher log P values in CID 2778286 suggest better membrane permeability compared to CID 72863, a critical factor in drug design .

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